molecular formula C13H13F4NO2 B2759155 2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034261-10-2

2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No.: B2759155
CAS No.: 2034261-10-2
M. Wt: 291.246
InChI Key: APFSQTZHILWJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone” is a chemical compound with the molecular formula C13H13F4NO2 . It has a molecular weight of 291.246 . This product is not intended for human or veterinary use and is for research use only .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H13F4NO2/c14-10-3-1-9(2-4-10)5-12(19)18-6-11(7-18)20-8-13(15,16)17/h1-4,11H,5-8H2 . This provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Cholesterol Absorption Inhibition : A study found that a compound similar to 2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone demonstrated effectiveness in inhibiting cholesterol absorption, which could have implications for managing cholesterol levels (Rosenblum et al., 1998).

  • Antibacterial Properties : Another research focused on a compound with a structure related to the chemical , which showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

  • Synthesis Processes : The synthesis of compounds with similar structures, like Voriconazole, a broad-spectrum triazole antifungal agent, has been explored. These studies offer insights into the synthetic routes and stereochemistry involved in the production of such compounds (Butters et al., 2001).

  • Molecular Analysis and Docking Studies : Research has been conducted on compounds with similar structures, involving spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies, and molecular docking studies. These studies help in understanding the compound's interaction at the molecular level and its potential biological applications (Govindhan et al., 2017).

  • Enzyme Inhibition Studies : The inhibitory effects of similar compounds on human leukocyte elastase were studied. This has implications in understanding the compound’s potential therapeutic applications, particularly in conditions involving elastase activity (Doucet et al., 1997).

  • Nicotinic Acetylcholine Receptor Binding : Studies have shown that related compounds can bind to nicotinic acetylcholine receptors, which could be relevant for neurological applications and imaging studies (Doll et al., 1999).

  • Antidepressant and Nootropic Agents : Research has been done on similar azetidinones for their potential use as antidepressant and nootropic agents, indicating the scope of these compounds in neurological and mental health research (Thomas et al., 2016).

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO2/c14-10-3-1-9(2-4-10)5-12(19)18-6-11(7-18)20-8-13(15,16)17/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFSQTZHILWJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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